N-(4-phenyl-1H-pyrazol-5-yl)formamide
Description
Structure
3D Structure
Properties
CAS No. |
62538-14-1 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-(4-phenyl-1H-pyrazol-5-yl)formamide |
InChI |
InChI=1S/C10H9N3O/c14-7-11-10-9(6-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) |
InChI Key |
ZIWWYRYDVFKQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)NC=O |
Origin of Product |
United States |
Synthetic Strategies for N 4 Phenyl 1h Pyrazol 5 Yl Formamide and Analogous 5 Formylamino 4 Phenylpyrazole Structures
Direct Formylation Methodologies for 5-Aminopyrazoles
The most straightforward approach to synthesizing N-(4-phenyl-1H-pyrazol-5-yl)formamide involves the direct formylation of a 5-aminopyrazole precursor. This can be achieved through several reliable methods, each with its own set of advantages and specific applications.
Vilsmeier-Haack Reaction Approaches Utilizing Formamide-Derived Reagents
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of 5-aminopyrazoles, this reaction typically involves the use of a formamide (B127407), such as N,N-dimethylformamide (DMF), in the presence of a halogenating agent like phosphorus oxychloride (POCl3) or oxalyl chloride. This combination generates the electrophilic Vilsmeier reagent, which then reacts with the amino group of the pyrazole (B372694).
The reaction of 5-amino-4-phenyl-1H-pyrazole with a mixture of DMF and POCl3 is a common route. This process leads to the formation of the corresponding N,N-dimethylformamidine intermediate, which is subsequently hydrolyzed to yield the desired this compound. This method is noted for its efficiency and applicability to a range of substituted aminopyrazoles.
Variations of the Vilsmeier-Haack reaction have been developed to optimize yields and reaction conditions. For instance, the use of other formamide derivatives and activating agents can be tailored to the specific substrate. The reaction is a key step in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, where the formylamino group is a critical precursor for subsequent cyclization steps.
Conventional Formylation with Formic Acid or Formylating Agents
A more traditional yet effective method for the formylation of 5-aminopyrazoles is the use of formic acid, often in combination with a dehydrating agent or under reflux conditions. This method is advantageous due to the ready availability and low cost of formic acid. The reaction proceeds by the direct acylation of the amino group by formic acid. Acetic anhydride (B1165640) can be added to facilitate the reaction by forming a mixed anhydride with formic acid, which is a more potent formylating agent.
For example, 5-amino-4-phenyl-1H-pyrazole can be heated in formic acid to produce this compound. The reaction conditions can be modified to improve yields, such as by using a microwave-assisted protocol, which can significantly reduce reaction times.
Other formylating agents can also be employed. Formyl fluoride (B91410), generated in situ from cyanuric fluoride and formic acid, has been used for the formylation of various amines and has potential applications in the synthesis of formylaminopyrazoles. Additionally, ethyl formate (B1220265) can serve as a formyl group donor, particularly when the reaction is carried out under basic conditions or with the aid of a catalyst.
| Reagent/Method | Description |
| Formic Acid | Direct acylation of the amino group, often requiring heat. |
| Formic Acid/Acetic Anhydride | Forms a more reactive mixed anhydride, facilitating formylation. |
| Ethyl Formate | A milder formylating agent, often used under basic conditions. |
Cyclization Reactions Leading to the this compound Scaffold
An alternative to direct formylation is the construction of the pyrazole ring itself with the formylamino group already incorporated or formed in situ. These methods often offer greater flexibility in accessing a variety of substituted pyrazoles.
Multi-component Reactions for Pyrazole Ring Formation
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. Several MCRs have been developed for the synthesis of substituted pyrazoles. For the synthesis of this compound analogs, a typical MCR might involve a hydrazine (B178648) derivative, a β-ketoester or equivalent, and a source of the formylamino group.
One such approach could involve the reaction of phenylhydrazine, ethyl acetoacetate, and a formamide equivalent in a one-pot synthesis. While specific examples leading directly to this compound via an MCR are less common in the literature, the principles of MCRs are well-suited for the construction of such highly substituted heterocyclic systems.
Transformations from Pre-existing Pyrazole Intermediates, including 4-Phenylpyrazole Precursors
The synthesis can also commence from a pre-formed pyrazole ring that is subsequently functionalized. For instance, a 4-phenylpyrazole with a suitable leaving group at the 5-position could be reacted with a formamide nucleophile. More commonly, a 5-nitropyrazole derivative can be reduced to the corresponding 5-aminopyrazole, which is then formylated as described in section 2.1.
This approach is particularly useful when the desired substitution pattern on the pyrazole ring is not easily accessible through direct cyclization methods. The functional group interconversion on a pre-existing 4-phenylpyrazole core allows for a modular and often high-yielding synthetic route.
Formation from Hydrazonyl Halides and Active Methylene (B1212753) Compounds
The reaction between hydrazonyl halides and active methylene compounds is a classical method for pyrazole synthesis. To obtain a 5-formylamino-4-phenylpyrazole, a hydrazonyl halide bearing a phenyl group at the carbon atom would be reacted with an active methylene compound containing a masked or precursor formylamino group.
For example, N'-(chloro(phenyl)methylene)formohydrazide could potentially react with a suitable active methylene compound to form the desired pyrazole ring. The specific choice of the active methylene compound is crucial for directing the regioselectivity of the cyclization and for introducing the desired substituents at other positions of the pyrazole ring.
| Starting Material 1 | Starting Material 2 | Product Type |
| Phenylhydrazine | β-Ketoester & Formamide source | 5-Formylamino-4-phenylpyrazole |
| 5-Nitro-4-phenylpyrazole | Reducing Agent & Formylating Agent | 5-Formylamino-4-phenylpyrazole |
| Hydrazonyl Halide | Active Methylene Compound | Substituted Pyrazole |
Green Chemistry Principles Applied to this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the application of green chemistry principles to the synthesis of heterocyclic compounds, including pyrazole derivatives. nih.govscholarsportal.info While specific studies on the green synthesis of this compound are not extensively detailed in current literature, the principles can be applied to its synthetic pathway, which typically involves the formation of a 4-phenyl-1H-pyrazol-5-amine intermediate followed by a formylation step. The focus of green chemistry in this context is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. nih.gov
Key strategies for a greener synthesis of the 4-phenyl-1H-pyrazol-5-amine precursor often involve one-pot reactions, the use of eco-friendly solvents, and the application of reusable catalysts. nih.govnih.gov For instance, the multi-component reaction of a phenyl-containing three-carbon synthons, a hydrazine source, and a cyanide source can be optimized to occur in greener solvents like water or ethanol (B145695), or under solvent-free conditions. scholarsportal.infonih.gov The use of catalysts such as layered double hydroxides (LDHs) or magnetic nanoparticles can facilitate high yields and easy catalyst recovery, aligning with the principles of atom economy and waste reduction. nih.govrsc.org
The subsequent formylation of the 5-amino-4-phenylpyrazole intermediate to yield this compound can also be made more environmentally benign. Traditional formylating agents can be harsh and produce significant waste. Greener alternatives include the use of formic acid with a biodegradable catalyst or enzymatic approaches. These methods often require milder reaction conditions and can lead to higher selectivity, reducing the need for extensive purification.
Several eco-friendly methods have been explored for the synthesis of various pyrazole derivatives, which can be adapted for this compound and its analogs. These include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and the use of ultrasonic irradiation. scholarsportal.infonih.gov Ball mill reactions, a form of mechanochemistry, offer a solvent-free alternative for the synthesis of N-acyl pyrazoles, providing high yields and reproducibility. nih.govrsc.org
The application of these green chemistry principles not only makes the synthesis of this compound more sustainable but also often leads to improved process efficiency. The development of novel catalysts and the use of alternative energy sources are pivotal in advancing the eco-friendly production of this and other valuable pyrazole compounds. researchgate.net
Research Findings on Green Synthesis of Structurally Related Pyrazoles
The following table summarizes findings from studies on the green synthesis of pyrazole derivatives that are structurally analogous to the precursors of this compound. These examples highlight the effectiveness of green chemistry principles in improving synthetic outcomes.
| Starting Materials | Catalyst/Method | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehydes, Malononitrile, Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 15–27 min | 85–93 | nih.gov |
| Azo-linked aldehydes, Malononitrile, Phenylhydrazine | Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs (Mechanochemical) | Solvent-free | Short | High | rsc.org |
| Aromatic carbohydrazides, 1,3-Diketones | Ball Mill (Mechanochemical) | Solvent-free | 60 min | Optimal | nih.govrsc.org |
| Hydrazones of α,β-unsaturated carbonyl compounds | Microwave (MW) activation | Solvent-free | Short | High | nih.gov |
| (3,5-dimethyl-1H-pyrazol-1-yl)methanol, Various amines | Condensation Reaction | Acetonitrile (B52724) | 8 h | >61 | mdpi.com |
Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Synthesis
This table provides a comparative overview of the advantages of employing green chemistry methods over traditional synthetic routes for pyrazole derivatives.
| Parameter | Conventional Synthesis | Green Synthesis | Reference |
| Solvents | Often uses hazardous organic solvents | Employs green solvents like water, ethanol, or solvent-free conditions | nih.govscholarsportal.info |
| Catalysts | May use stoichiometric, non-recoverable acid/base catalysts | Utilizes recyclable catalysts such as nanocatalysts or biocatalysts, often in catalytic amounts | scholarsportal.infonih.gov |
| Energy Source | Typically relies on conventional heating | Employs energy-efficient methods like microwave irradiation or sonication, leading to shorter reaction times | scholarsportal.infonih.gov |
| Reaction Conditions | Often requires harsh conditions and long reaction times | Proceeds under milder conditions with reduced reaction times | nih.gov |
| Waste Generation | Can produce significant amounts of waste | Minimizes waste through high atom economy and catalyst recyclability | rsc.org |
| Work-up & Purification | May require complex purification procedures | Often results in cleaner reactions with easier product isolation | nih.gov |
Chemical Transformations and Reactivity Profiles of N 4 Phenyl 1h Pyrazol 5 Yl Formamide
Reactivity of the Formamide (B127407) Group
The formamide group in N-(4-phenyl-1H-pyrazol-5-yl)formamide is the primary site for several important chemical reactions, including hydrolysis, cyclocondensation, and derivatization of the formyl group.
Hydrolytic Stability and Amide Linkage Modifications
The amide linkage in this compound exhibits characteristic hydrolytic behavior. Like many N-aryl amides, it can be hydrolyzed under acidic or basic conditions to yield 5-amino-4-phenyl-1H-pyrazole and formic acid. The stability of the amide bond is influenced by factors such as pH and temperature. For instance, studies on similar N-phenylimide herbicides have shown that hydrolysis is often base-catalyzed, with the rate increasing significantly with higher pH. researchgate.net
Modifications of the amide linkage can also be achieved. For example, reduction of the formamide can lead to the corresponding N-methylamino pyrazole (B372694) derivative. Acylation reactions with various acylating agents can replace the formyl group with other acyl groups, providing a pathway to a variety of N-acylated pyrazoles. scirp.org
Cyclocondensation Reactions to Fused Pyrazolo-Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidines)
A significant aspect of the reactivity of this compound and its parent amine, 5-amino-4-phenyl-1H-pyrazole, is their utility in cyclocondensation reactions to form fused heterocyclic systems. Pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines, are a prominent class of compounds synthesized from these precursors and are known for their wide range of biological activities. nih.govrsc.orgresearchgate.net
The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of a 5-aminopyrazole derivative with a one-carbon synthon, such as formic acid or its derivatives. For instance, refluxing 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid leads to the formation of a pyrazolo[3,4-d]pyrimidine. nih.gov One-flask syntheses have been developed where 5-aminopyrazoles react with a Vilsmeier reagent (e.g., DMF/PBr₃) followed by heterocyclization with an amine source to yield pyrazolo[3,4-d]pyrimidines. nih.gov
The general scheme for the formation of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles is a well-established synthetic route. nih.gov The reaction typically proceeds through the initial formation of a formamide intermediate, which then undergoes intramolecular cyclization.
Table 1: Examples of Cyclocondensation Reactions
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 5-Amino-1-phenyl-3-substituted pyrazoles | DMF/PBr₃, NH(SiMe₃)₂ | Substituted pyrazolo[3,4-d]pyrimidines | nih.gov |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | nih.gov |
| 5-Aminopyrazole, Enaminone | Acetic acid | Pyrazolo[3,4-b]pyridine derivatives | nih.gov |
Reactions Involving Formyl Group Derivatization
The formyl group of this compound can undergo various derivatization reactions. For instance, it can be converted to a more reactive functional group to facilitate further transformations. A common reaction is the Vilsmeier-Haack reaction, which can be used to formylate the pyrazole ring or to create formamidine (B1211174) intermediates that are crucial for certain cyclization reactions. nih.govcore.ac.uk The formyl group itself can also be a precursor for the synthesis of other functional groups through standard organic transformations.
Reactivity at the Pyrazole Ring System
The pyrazole ring in this compound is also a site of reactivity, susceptible to both electrophilic and nucleophilic attack, as well as modifications at the N-H position.
Electrophilic and Nucleophilic Substitution Patterns of the 4-Phenyl-5-Formylamino-Pyrazole System
The pyrazole ring is generally considered an electron-rich aromatic system, making it prone to electrophilic substitution. The position of substitution is directed by the existing substituents. In the 4-phenyl-5-formylamino-pyrazole system, the amino group (or its formylated version) is a strong activating group, while the phenyl group at the 4-position also influences the regioselectivity. Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position if it is unsubstituted. rrbdavc.org However, in this case, the C-4 position is already occupied by a phenyl group. The presence of the activating amino group at C-5 can direct electrophiles to other available positions on the pyrazole ring, although steric hindrance from the adjacent phenyl group might play a role. Laccase-mediated arylation of 5-aminopyrazoles has been shown to occur selectively at the C-4 position, highlighting the challenge of controlling regioselectivity in the presence of the activating amino group. nih.gov
Nucleophilic substitution reactions on the pyrazole ring are less common unless an activating group, such as a halogen, is present. scirp.org
Modifications of the Pyrazole N-H Moiety (e.g., N-alkylation, N-arylation)
The N-H moiety of the pyrazole ring is readily functionalized through N-alkylation and N-arylation reactions. These reactions are typically carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl or aryl halide. researchgate.net The regioselectivity of these reactions can sometimes be an issue, leading to a mixture of N1 and N2 isomers. semanticscholar.org
A variety of methods have been developed for the N-alkylation of pyrazoles, including the use of crystalline aluminosilicates as catalysts, which can provide high yields under mild conditions. google.comgoogle.com Acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles has also been reported as a viable method. semanticscholar.org Copper-catalyzed intramolecular N-arylation of 5-aminopyrazoles has been demonstrated as a route to synthesize pyrazolo[3,4-b]indoles. rsc.org
Table 2: N-Substitution Reactions of Pyrazoles
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| N-alkylation | Alkyl halides, Base | N-alkyl pyrazoles | researchgate.net |
| N-alkylation | Trichloroacetimidate electrophiles, Brønsted acid | N-alkyl pyrazoles | semanticscholar.org |
| N-alkylation | Alcohols, Crystalline aluminosilicate (B74896) catalyst | N-alkyl pyrazoles | google.comgoogle.com |
| N-arylation | - | N-aryl pyrazoles | researchgate.net |
Influence of the 4-Phenyl Substituent on Reactivity
The presence of a phenyl group at the 4-position of the pyrazole ring in this compound significantly modulates the molecule's reactivity profile. This influence stems from a combination of electronic and steric effects exerted by the phenyl substituent on the pyrazole core and the adjacent formamide moiety. These effects can either enhance or diminish the reactivity of the molecule towards various chemical transformations, depending on the nature of the reaction.
The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect (-I) due to the higher electronegativity of sp² hybridized carbon atoms compared to sp³ hybridized carbons. However, it can also act as an electron-donating group through resonance (+M effect) by delocalizing its π-electrons into the pyrazole ring. The net electronic effect is often context-dependent and can influence the electron density at different positions of the pyrazole ring.
From a steric perspective, the bulky nature of the phenyl group can hinder the approach of reagents to the neighboring positions, particularly the C5 and N1 positions of the pyrazole ring. This steric hindrance can play a crucial role in determining the regioselectivity of certain reactions.
Electronic Effects on Reactivity
The electronic character of the 4-phenyl substituent can influence the propensity of the pyrazole ring to undergo electrophilic substitution reactions. In general, pyrazoles undergo electrophilic substitution preferentially at the 4-position. However, with the 4-position already occupied, electrophilic attack would be directed to other positions, if at all possible. The phenyl group's ability to donate electrons via resonance can increase the electron density of the pyrazole ring, potentially activating it towards electrophilic attack at other positions, though this is not commonly observed. Conversely, its inductive electron-withdrawing effect could deactivate the ring.
In the context of reactions involving the formamide group, the electronic influence of the 4-phenyl substituent is transmitted through the pyrazole ring. An increase in electron density on the pyrazole ring could, in turn, affect the nucleophilicity of the formamide nitrogen.
| Electronic Effect | Influence on this compound | Potential Reactivity Outcome |
| Inductive Effect (-I) | Weakly electron-withdrawing, decreasing electron density on the pyrazole ring. | Deactivation of the pyrazole ring towards electrophilic attack. |
| Resonance Effect (+M) | Electron-donating, increasing electron density on the pyrazole ring through π-conjugation. | Activation of the pyrazole ring, potentially influencing the basicity of the formamide nitrogen. |
Steric Effects on Reactivity
The steric bulk of the 4-phenyl group is a significant factor in controlling the reactivity of this compound. This is particularly evident in reactions that require the approach of a reagent to the atoms of the pyrazole ring or the formamide group.
For instance, in cyclization reactions involving the formamide nitrogen and the C4 position, the presence of the phenyl group would be expected to create significant steric hindrance, making such transformations less favorable compared to an unsubstituted analog. Similarly, reactions at the N1 position of the pyrazole ring would be sterically hindered.
Research on related 4-arylpyrazoles has shown that bulky substituents at the 4-position can direct the course of reactions. For example, in reactions of enaminodiketones with bulky substituted hydrazines (like phenylhydrazine), 1-substituted 4-aroyl-5-arylpyrazoles are selectively obtained, highlighting the role of steric factors in determining regioselectivity. clockss.org
A comparative analysis of the reactivity of 4-unsubstituted versus 4-phenyl substituted pyrazole derivatives in N-methylation has also highlighted the influence of the substituent at the 4-position. While specific data for this compound is not detailed, the general principle of steric hindrance affecting the approach to the N1 position is applicable.
| Steric Effect | Influence on this compound | Potential Reactivity Outcome |
| Bulkiness | The phenyl group physically obstructs access to the C5 and N1 positions of the pyrazole ring. | Reduced reaction rates for substitutions or additions at sterically hindered sites. May favor reactions at less hindered positions. |
| Conformational Restriction | The phenyl group can restrict the rotation around the C4-phenyl bond, influencing the overall shape of the molecule. | Can affect the orientation of the molecule for optimal interaction with reagents or catalysts. |
Structural Elucidation and Advanced Spectroscopic Investigations of N 4 Phenyl 1h Pyrazol 5 Yl Formamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For N-(4-phenyl-1H-pyrazol-5-yl)formamide, a combination of ¹H, ¹³C, and 2D NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The formyl proton (CHO) would likely appear as a singlet or a doublet (due to coupling with the NH proton) in the downfield region, typically around 8.0-8.5 ppm. The NH proton of the formamide (B127407) and the NH proton of the pyrazole (B372694) ring would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The pyrazole ring proton (at C3) would resonate as a singlet, likely in the 7.5-8.0 ppm range. The protons of the phenyl group would exhibit multiplets in the aromatic region (7.2-7.6 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the formamide group is expected to be the most downfield signal, typically appearing around 160-165 ppm. The carbons of the phenyl and pyrazole rings would resonate in the 110-150 ppm range. Complete assignment of the carbon signals for related 4,5-dihydro-1H-pyrazole derivatives has been achieved through the concerted application of one- and two-dimensional NMR experiments. nih.gov
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignments. nih.gov
COSY: Would show correlations between coupled protons, for instance, between the NH and the formyl proton, and among the protons of the phenyl ring.
HSQC: Would correlate each proton signal to its directly attached carbon atom.
HMBC: Would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule, such as confirming the bond between the pyrazole ring (C5) and the formamide nitrogen. Detailed analysis of 2D NMR spectra has been successfully used to interpret the structures of complex pyrazole derivatives. rsc.orgmdpi.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Formyl CHO | 8.0 - 8.5 | 160 - 165 | s or d |
| Formyl NH | Variable (broad) | - | s (broad) |
| Pyrazole NH | Variable (broad) | - | s (broad) |
| Pyrazole C3-H | 7.5 - 8.0 | ~135-140 | s |
| Pyrazole C4 | - | ~120-125 | - |
| Pyrazole C5 | - | ~140-145 | - |
| Phenyl C-H (ortho, meta, para) | 7.2 - 7.6 | 125 - 130 | m |
| Phenyl C (ipso) | - | ~130-135 | - |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the formamide group. A strong, sharp absorption band corresponding to the C=O stretching vibration (Amide I band) is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the formamide and pyrazole moieties would appear as one or two broad bands in the 3100-3400 cm⁻¹ region. The N-H bending vibration (part of the Amide II band) typically occurs around 1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ range. For related pyrazole derivatives, characteristic bands for C=N and C=C bonds are observed between 1570–1615 cm⁻¹. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also Raman active. The symmetric stretching of the phenyl ring, often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1000 cm⁻¹. Studies on formamide systems have utilized Raman spectroscopy to investigate intermolecular interactions. researchgate.net
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide & Pyrazole) | Stretching | 3100 - 3400 | Medium, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| C=O (Amide I) | Stretching | 1650 - 1700 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| N-H (Amide II) | Bending | ~1550 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₉N₃O), the molecular weight is 187.19 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 187. The fragmentation of pyrazole derivatives is known to proceed through several pathways, including ring cleavage and loss of small neutral molecules. rsc.org A plausible fragmentation pattern for this compound would involve:
Loss of the formyl group (CHO) to give a fragment at m/z 158.
Loss of carbon monoxide (CO) from the molecular ion to yield a fragment at m/z 159.
Cleavage of the pyrazole ring, which can lead to the formation of a phenylacetylene (B144264) radical cation (m/z 102) or a phenyldiazirine species.
Loss of HCN from various fragments is also a common pathway in the fragmentation of nitrogen-containing heterocycles.
Analysis of fentanyl derivatives, which also contain amide linkages and aromatic rings, shows that cleavage often occurs at bonds adjacent to nitrogen atoms. bldpharm.com High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of their elemental composition. nist.gov
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination of Analogues
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available in the searched literature, analysis of closely related analogues allows for a reliable prediction of its structural features.
For instance, the crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide reveals a dihedral angle of 50.0(3)° between the pyrazole and benzene (B151609) rings. nih.govumich.edu A similar non-coplanar arrangement is expected for this compound due to steric hindrance.
A key feature in the crystal packing of such molecules is intermolecular hydrogen bonding. The formamide group, with its N-H donor and C=O acceptor sites, is an excellent hydrogen-bonding motif. It is highly probable that molecules of this compound would form hydrogen-bonded chains or dimers in the solid state, with N-H···O interactions linking adjacent molecules. umich.edu The pyrazole N-H can also participate in hydrogen bonding. Such supramolecular assemblies are common in pyrazolone (B3327878) and pyrazole derivatives. researchgate.net Furthermore, π-π stacking interactions between the phenyl and/or pyrazole rings of neighboring molecules may also contribute to the stability of the crystal lattice.
Other Advanced Spectroscopic Techniques (e.g., UV-Vis absorption, fluorescence)
UV-Vis Absorption Spectroscopy: The electronic absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show absorption bands in the ultraviolet region. These absorptions arise from π→π* electronic transitions within the conjugated system formed by the phenyl and pyrazole rings. Phenyl-substituted pyrazoles typically exhibit strong absorption maxima below 300 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.
Fluorescence Spectroscopy: Many pyrazole derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, this compound may exhibit fluorescence emission. The presence of the extended π-system across the phenyl and pyrazole rings suggests potential for luminescence. The fluorescence properties, including the emission wavelength and quantum yield, would be dependent on the rigidity of the molecular structure and the nature of the solvent. For some pyrazole derivatives, fluorescence is quenched or enhanced upon interaction with metal ions, indicating potential sensing applications. Studies on other pyrazole derivatives have shown emission maxima in the range of 350-550 nm.
Computational Chemistry and Theoretical Modeling of N 4 Phenyl 1h Pyrazol 5 Yl Formamide
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure, Stability, and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For a compound like N-(4-phenyl-1H-pyrazol-5-yl)formamide, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to optimize the molecular geometry to its lowest energy state.
These calculations would yield important electronic properties, including the total energy, dipole moment, and the energies of the molecular orbitals, which are fundamental to understanding the molecule's stability. Reactivity descriptors derived from these calculations, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, would further quantify the molecule's chemical behavior. Although specific values for this compound are not published, the general approach is well-established in the study of similar heterocyclic compounds.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is mapped onto the electron density surface, where different colors represent different electrostatic potential values.
Typically, regions of negative potential (colored red) are associated with lone pairs of electronegative atoms and indicate sites susceptible to electrophilic attack. For this compound, these would likely be the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the formamide (B127407) group. Regions of positive potential (colored blue) are usually found around hydrogen atoms and indicate sites for nucleophilic attack. The MEP map provides a visual representation of the molecule's polarity and charge-related properties.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For pyrazole derivatives, the distribution of HOMO and LUMO is often spread across the aromatic rings and the heterocyclic system. Analysis of the FMOs for this compound would reveal the regions of the molecule involved in electron donation and acceptance, providing insight into its charge transfer properties.
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)
Intermolecular interactions are key to understanding the supramolecular structure and crystal packing of a compound. Hirshfeld surface analysis is a powerful technique used to visualize and quantify these interactions. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and the distances from the surface to the nearest nucleus inside and outside the surface are used to create a 2D fingerprint plot.
These plots summarize the types and relative contributions of different intermolecular contacts, such as hydrogen bonds (e.g., N-H···O, N-H···N) and π-π stacking interactions. For this compound, the presence of N-H and C=O groups suggests the formation of strong hydrogen bonding networks, which would significantly stabilize the crystal structure. The phenyl and pyrazole rings could also participate in π-π stacking interactions.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods can be used to elucidate reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Transition state analysis allows for the calculation of activation energies, which determine the kinetics of a chemical reaction.
For this compound, this could involve studying its synthesis pathways, such as the formylation of 5-amino-4-phenyl-1H-pyrazole, or its potential reactions. Theoretical calculations can help confirm or predict the most likely mechanism by comparing the energy barriers of different possible pathways. While no specific studies on the reaction pathways of this compound are available, the methodologies are standard in computational organic chemistry.
Conformational Dynamics and Energy Landscape Studies
Molecules with rotatable bonds, like this compound, can exist in multiple conformations. The relative orientation of the phenyl ring with respect to the pyrazole ring, and the conformation of the formamide group, are key degrees of freedom. Conformational analysis involves mapping the potential energy landscape to identify the most stable conformers and the energy barriers between them.
Strategic Chemical Applications and Future Research Directions
N-(4-phenyl-1H-pyrazol-5-yl)formamide as a Building Block in Complex Chemical Synthesis
The utility of this compound as a synthetic intermediate is primarily derived from its identity as a 5-aminopyrazole derivative. mdpi.comarkat-usa.org The aminopyrazole framework is a well-established precursor in drug discovery and materials science due to its capacity to undergo further functionalization and cyclization reactions. mdpi.comarkat-usa.org
The this compound molecule is an exemplary building block for constructing larger, fused heterocyclic systems. The pyrazole (B372694) nucleus itself is a key pharmacophore found in numerous biologically active agents, and its derivatives serve as foundational materials for creating compounds with diverse applications, from pharmaceuticals to agrochemicals. globalresearchonline.netnih.govorientjchem.orgbenthamscience.com The presence of the 5-amino group (as a formamide) and the adjacent N-H group on the pyrazole ring provides multiple reaction sites for cyclization. nih.gov
Research has demonstrated that aminopyrazoles can be utilized to synthesize a variety of fused systems. For example, they are key precursors for pyrazolo[3,4-b]pyridines, which can be formed through reactions like the Friedländer condensation of 5-aminopyrazole-4-carbaldehydes with α-methyl ketones. arkat-usa.org This highlights the adaptability of the aminopyrazole core, where the formamide (B127407) group in the target compound can be seen as a protected or precursor form of the amine, ready for transformation into more complex architectures.
One of the most significant applications of this compound and its parent amine, 5-amino-4-phenyl-1H-pyrazole, is in the synthesis of pyrazolo[3,4-d]pyrimidines. clockss.org This class of fused heterocycles is of immense interest due to its structural similarity to purines, making them important scaffolds in medicinal chemistry. clockss.org
The synthesis of the pyrazolo[3,4-d]pyrimidine core often involves the reaction of a 5-aminopyrazole with a one-carbon source, such as formamide or orthoesters. clockss.org The formamide group in this compound can participate directly in cyclization reactions to form the pyrimidine (B1678525) ring. A common method involves reacting 5-aminopyrazoles with reagents like ethyl orthoformate to generate an intermediate that cyclizes to form the pyrazolo[3,4-d]pyrimidine skeleton. clockss.org Another established route is the treatment of 5-aminopyrazoles with formamide, often in the presence of a dehydrating agent or catalyst, to achieve the desired annulated system. clockss.org These reactions underscore the role of the subject compound as a direct and efficient precursor to this important class of heterocycles.
| Reagent/Method | Intermediate/Reaction Type | Resulting System | Reference |
|---|---|---|---|
| Formamide | Direct cyclization | Pyrazolo[3,4-d]pyrimidine | clockss.org |
| Ethyl Orthoformate | Schiff's base formation followed by cyclization | Pyrazolo[3,4-d]pyrimidine | clockss.org |
| Carbon Disulphide | Intermediate imino-m-thiazine formation and rearrangement | Pyrazolo[3,4-d]pyrimidine-thione | clockss.org |
| Diethyl Carbonate | Formation of pyrazolo[1,5-a]-1,3,5-triazine derivatives | Fused Triazine System | clockss.org |
Exploration in Coordination Chemistry as a Ligand Framework
Pyrazole-based ligands are cornerstones of coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. researchgate.netpmf.unsa.ba The specific substitution pattern of this compound, featuring both a pyrazole ring and a formamide side chain, offers multiple potential coordination sites, making it an intriguing candidate for the design of novel metal complexes.
The design of metal complexes using pyrazole-based ligands is a highly active area of research. researchgate.net While direct studies on this compound as a ligand are not extensively documented in the reviewed literature, the chemistry of analogous systems provides a strong basis for its potential. For instance, related pyrazole derivatives, such as 4-acetyl-3-amino-5-methyl-pyrazole, have been used to synthesize tetrahedral complexes with Zn(II) and Hg(II). researchgate.net Furthermore, the template synthesis of complexes with ligands like N,N′-bis(4-acetyl-5-methylpyrazole-3-yl)formamidine, which shares the formamidine (B1211174) core related to the formamide group, has been successfully achieved with Cu(II) and Ni(II). researchgate.net
The synthesis of asymmetric imine ligands from 3- and 5-formyl-4-phenyl-1H-pyrazoles has led to the creation of complex heterometallic polynuclear structures, demonstrating that the 4-phenyl-1H-pyrazole framework is an excellent platform for constructing sophisticated coordination compounds. rsc.org These examples strongly suggest that this compound could be employed to synthesize mononuclear or polynuclear complexes, with the specific outcome depending on the metal ion, reaction conditions, and stoichiometry.
| Metal Ion(s) | Ligand Type | Resulting Complex Geometry/Type | Reference |
|---|---|---|---|
| Zn(II), Hg(II) | 4-acetyl-3-amino-5-methyl-pyrazole | Tetrahedral | researchgate.net |
| Cu(II), Ni(II) | N,N′-bis(4-acetyl-5-methylpyrazole-3-yl)formamidine | Coordinated Complexes | researchgate.net |
| Au(I), Ag(I), Cu(I) | Substituted Pyrazoles (Pyrazolates) | Trimeric/Tetrameric Clusters, Helicates | nih.gov |
| Fe(II), Ni(II) | Asymmetric imine ligands from formyl-4-phenyl-1H-pyrazoles | Heterometallic Tetranuclear Complex | rsc.org |
The coordination modes of pyrazole-based ligands are diverse. Typically, coordination occurs through the pyridine-like sp²-hybridized nitrogen atom of the pyrazole ring. researchgate.net In complexes with ligands like 4-acetyl-3-amino-5-methyl-pyrazole, coordination is monodentate through a ring nitrogen. researchgate.net However, the formamide group in this compound introduces additional possibilities. The carbonyl oxygen of the formamide is a potential coordination site, which could allow the ligand to act as a bidentate chelating agent, coordinating to a metal center via both the pyrazole nitrogen and the formamide oxygen.
Such chelation would form a stable five- or six-membered ring, depending on which pyrazole nitrogen is involved. The resulting complexes could exhibit various geometries, such as tetrahedral or square planar for four-coordinate metals, or octahedral for six-coordinate metals, depending on the number of ligands and the presence of other co-ligands like water or halides. researchgate.netyoutube.com The interplay between the pyrazole ring and the formamide side chain provides a rich field for investigating novel ligand-metal interactions and designing complexes with specific electronic and structural properties.
Integration into Advanced Materials and Supramolecular Chemistry
Despite a comprehensive search of scientific literature, no specific research findings on the direct integration of This compound into advanced materials or its application in supramolecular chemistry have been identified. The existing body of research on pyrazole-containing compounds is extensive; however, it primarily focuses on their synthesis, medicinal chemistry applications, and use as ligands for creating metal complexes.
The inherent structural features of the pyrazole ring, such as its potential for hydrogen bonding and coordination with metal ions, suggest that this compound could theoretically serve as a versatile building block in materials science. The formamide group, in particular, is a well-known hydrogen bond donor and acceptor, which could facilitate the formation of ordered supramolecular structures.
Future research could explore the potential of this compound in the following areas:
Polymer Science: The compound could potentially be functionalized and incorporated as a monomer in the synthesis of novel polymers. The pyrazole and phenyl rings might impart specific thermal, optical, or mechanical properties to the resulting polymer chains.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the formamide group could act as coordination sites for metal ions, making it a candidate for the synthesis of new MOFs with potential applications in gas storage, catalysis, or sensing.
Supramolecular Gels and Liquid Crystals: The directional hydrogen bonding capabilities of the formamide and pyrazole moieties could be exploited to create self-assembling systems, leading to the formation of supramolecular gels or liquid crystalline phases.
While the specific compound this compound has not been explicitly studied in these contexts, research on related pyrazole derivatives provides a foundation for such future investigations. For instance, the synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles has been explored as a route to creating asymmetric imine ligands for polynuclear complexes. This highlights the utility of the 4-phenyl-1H-pyrazole scaffold in coordination chemistry, a field closely related to the design of advanced materials.
Further research is required to synthesize and characterize materials incorporating this compound to determine its actual properties and potential applications in materials science.
Q & A
Q. What are the established synthetic routes for N-(4-phenyl-1H-pyrazol-5-yl)formamide, and how can reaction conditions be optimized?
this compound is typically synthesized via cyclocondensation or multi-step reactions involving arylhydrazines and carbonyl-containing precursors. For example, similar pyrazole derivatives are synthesized using anhydrous ethanol as a solvent under reflux conditions (4–6 hours), followed by recrystallization from DMF to yield high-purity crystals . Key parameters to optimize include:
- Reagent stoichiometry : Excess arylhydrazine improves yield.
- Temperature : Reflux (70–80°C) minimizes side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
| Reagent | Role | Optimal Conditions |
|---|---|---|
| Arylhydrazine | Cyclization precursor | 1.2–1.5 equivalents |
| Anhydrous ethanol | Solvent | Reflux (4–6 hours) |
| DMF | Recrystallization solvent | Slow evaporation at 25°C |
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing hydrogen bonding and dihedral angles. For example, intramolecular N–H⋯N/F interactions stabilize the pyrazole ring conformation, with mean C–C bond lengths of 0.004 Å and R factor < 0.06 .
- NMR spectroscopy : H and C NMR confirm substituent positions, with aromatic protons appearing at δ 6.8–7.5 ppm and formamide NH signals at δ 8.2–8.5 ppm .
- IR spectroscopy : Stretching vibrations for C=O (1670–1690 cm) and N–H (3300–3400 cm) validate functional groups .
Advanced Research Questions
Q. How can computational tools like Multiwfn resolve electronic structure ambiguities in this compound?
Multiwfn analyzes wavefunctions to map electrostatic potential (ESP), electron localization function (ELF), and bond orders. For this compound:
- ESP surfaces identify nucleophilic (formamide oxygen) and electrophilic (pyrazole N-atom) sites for reactivity predictions.
- Topological analysis (AIM theory) quantifies bond critical points (BCPs), confirming intramolecular H-bond strengths (e.g., N–H⋯F interactions with ρ(r) ≈ 0.02–0.03 a.u.) .
- Orbital composition analysis reveals hybridization states (e.g., sp for pyrazole ring carbons) .
Q. How do tautomeric equilibria and crystal packing influence biological activity?
Pyrazole derivatives exhibit keto-enol tautomerism, which affects binding to biological targets. X-ray data show that the title compound adopts an envelope conformation in the solid state, with thioamide residues co-planar to the pyrazole ring. This conformation stabilizes supramolecular chains via N–H⋯S and C–H⋯F interactions, which may enhance bioavailability . Molecular docking studies (e.g., AutoDock Vina) can model tautomer-specific interactions with enzymes like cyclooxygenase-2 .
Q. How should researchers address contradictions in crystallographic data during refinement?
- Data-to-parameter ratio : Ensure ≥ 15:1 to avoid overfitting. SHELXL uses least-squares refinement with restraints for disordered regions .
- Hydrogen placement : Apply riding models (N–H = 0.88 Å; C–H = 0.93–0.98 Å) with isotropic displacement parameters (U(H) = 1.2–1.5 U) .
- Validation tools : Check R (< 5%) and Flack parameter for chirality .
Q. What strategies mitigate low yields in large-scale synthesis?
- Byproduct suppression : Use scavengers (e.g., molecular sieves) to absorb water in condensation reactions.
- Catalysis : Transition metals (e.g., CuI) accelerate cyclization steps, improving yields by 15–20% .
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing reaction time from hours to minutes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
